HPA Is a Stronger Inhibitor of Arachidonic Acid Synthesis than EPA, DHA, or AA in Hepatoma Cells
In a direct head-to-head comparative study using hepatoma cells, HPA demonstrated stronger inhibition of the conversion of both α-linolenic acid and dihomo-γ-linolenic acid to arachidonic acid (AA) compared to EPA, DHA, and AA itself [1]. This establishes HPA as the most potent inhibitor of AA synthesis among the tested n-3 PUFAs, a property directly attributable to its Δ6 double-bond architecture.
| Evidence Dimension | Inhibition of arachidonic acid synthesis from α-linolenic acid and dihomo-γ-linolenic acid |
|---|---|
| Target Compound Data | Stronger inhibition than all comparators (qualitatively ranked as most potent inhibitor) |
| Comparator Or Baseline | EPA, DHA, and AA — all weaker inhibitors than HPA in the same assay system |
| Quantified Difference | HPA > EPA > DHA ≈ AA in inhibitory potency (rank-order; exact IC50 values not reported in primary study) |
| Conditions | Hepatoma cell culture; conversion of α-linolenic acid and dihomo-γ-linolenic acid to arachidonic acid measured |
Why This Matters
For studies requiring maximal inhibition of endogenous AA synthesis without confounding pro-inflammatory eicosanoid production, HPA-NHS conjugated probes provide a superior tool that cannot be matched by EPA- or DHA-based reagents.
- [1] Larsen LN, Høvik K, Bremer J, et al. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis. Lipids. 1997;32(7):707-714. doi:10.1007/s11745-997-0090-4 View Source
